molecular formula C8H13NO4 B137192 tert-Butyl (2-oxooxetan-3-yl)carbamate CAS No. 132340-68-2

tert-Butyl (2-oxooxetan-3-yl)carbamate

Cat. No.: B137192
CAS No.: 132340-68-2
M. Wt: 187.19 g/mol
InChI Key: HRJDEHQWXAPGBG-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-oxooxetan-3-yl)carbamate is a chemical compound with the molecular formula C8H13NO4. It is a carbamate derivative featuring an oxetane ring, which is a four-membered cyclic ether. This compound is often used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(2-oxooxetan-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with an oxetane derivative under specific conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for tert-Butyl (2-oxooxetan-3-yl)carbamate often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-oxooxetan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl N-(2-oxooxetan-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-(2-oxooxetan-3-yl)carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or other proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(2-oxooxetan-3-yl)carbamate is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

132340-68-2

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

tert-butyl N-(2-oxooxetan-3-yl)carbamate

InChI

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)

InChI Key

HRJDEHQWXAPGBG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1COC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1COC1=O

Synonyms

Carbamic acid, (2-oxo-3-oxetanyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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